molecular formula C16H17Br2N3O2 B7537827 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide

2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide

Cat. No. B7537827
M. Wt: 443.13 g/mol
InChI Key: MXZZYNMFOHWJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide, also known as BRD7552, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide inhibits BET proteins by binding to the acetyl-lysine binding pocket of the bromodomain (3). This binding prevents BET proteins from binding to acetylated histones and regulating gene expression. As a result, the expression of genes involved in disease pathogenesis is downregulated, leading to therapeutic benefits.
Biochemical and Physiological Effects:
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes (4). In inflammation, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB, a transcription factor involved in inflammation (5). In neurodegenerative disorders, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the expression of pro-inflammatory genes (6).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in lab experiments is its potency and specificity. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to be a potent and selective inhibitor of BET proteins, making it an ideal tool for investigating the role of BET proteins in disease pathogenesis. However, one of the limitations of using 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide is its solubility. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in scientific research include the development of more potent and selective BET inhibitors, investigation of the role of BET proteins in other diseases, combination with other therapeutic agents, and the development of more soluble formulations.

Synthesis Methods

The synthesis of 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves the reaction of 4,5-dibromo-6-oxopyridazine with 2-methyl-6-(propan-2-yl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (1). The resulting product is then purified by column chromatography to obtain pure 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide.

Scientific Research Applications

2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been extensively used in scientific research as a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression (2). Overexpression of BET proteins has been linked to various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has shown promising results in inhibiting BET proteins and has been used in several studies to investigate the role of BET proteins in disease pathogenesis.

properties

IUPAC Name

2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2N3O2/c1-9(2)11-6-4-5-10(3)15(11)20-13(22)8-21-16(23)14(18)12(17)7-19-21/h4-7,9H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZZYNMFOHWJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide

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